An In-Depth Technical Guide to 2,2,2-Trifluoroethyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate
An In-Depth Technical Guide to 2,2,2-Trifluoroethyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate
CAS Number: 50778-57-9
Prepared by: Gemini, Senior Application Scientist
Introduction
This technical guide provides a comprehensive overview of 2,2,2-Trifluoroethyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate, a highly fluorinated aromatic ester. Primarily recognized as a key intermediate in the synthesis of Flecainide, a potent antiarrhythmic agent, this molecule's unique structure, rich in trifluoroethoxy and trifluoroethyl groups, imparts specific chemical properties that are of significant interest to researchers in medicinal chemistry and drug development. This document will delve into its synthesis, physicochemical characteristics, safety protocols, and the scientific rationale behind the methodologies presented.
The strategic incorporation of fluorine into pharmaceutical candidates is a widely utilized approach to enhance metabolic stability, modulate lipophilicity, and improve binding affinity. The title compound serves as a critical building block in this context, embodying the deliberate integration of multiple fluorine atoms to construct complex active pharmaceutical ingredients (APIs). Understanding its synthesis and handling is therefore crucial for professionals engaged in the development of fluorinated therapeutics.
Physicochemical & Structural Data
A summary of the key physical and chemical properties for 2,2,2-Trifluoroethyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate is presented below. These data are essential for its proper handling, storage, and application in synthetic workflows.
| Property | Value | Source(s) |
| CAS Number | 50778-57-9 | [1][2] |
| Molecular Formula | C₁₃H₉F₉O₄ | [1][2][3] |
| Molecular Weight | 400.19 g/mol | [1][2][3] |
| Appearance | White to Pale Yellow Low Melting Solid | [1][2] |
| Boiling Point | 308.6 °C at 760 mmHg (Predicted) | [3] |
| Density | 1.46 g/cm³ (Predicted) | [3] |
| Solubility | Slightly soluble in Chloroform, Ethyl Acetate, Methanol | [1] |
| Storage | 2-8°C, Refrigerator | [1][2] |
Synthesis Pathway and Rationale
The synthesis of 2,2,2-Trifluoroethyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate is typically achieved in a two-stage process. The first stage involves the synthesis of the key precursor, 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid, followed by its esterification. This staged approach allows for the purification of the intermediate acid, ensuring a high-quality final product.
Caption: Overall synthetic workflow for the target compound.
Stage 1: Synthesis of 2,5-Bis(2,2,2-trifluoroethoxy)benzoic Acid (Precursor)
The formation of the diaryl ether linkages in the precursor acid is the most complex step. It is achieved via a copper-catalyzed nucleophilic aromatic substitution reaction.
-
Causality of Experimental Choices:
-
Starting Material: A di-halogenated benzoic acid, such as 5-bromo-2-chlorobenzoic acid, is used because the halogens serve as leaving groups.[4]
-
Nucleophile: Sodium 2,2,2-trifluoroethoxide is used as the nucleophile. It is typically generated in situ by reacting 2,2,2-trifluoroethanol with a strong, non-nucleophilic base like sodium hydride (NaH).[4] This is a critical choice as it avoids the presence of water, which could interfere with the reaction.
-
Catalyst: Copper(I) iodide (CuI) is a common and effective catalyst for Ullmann-type condensation reactions, facilitating the coupling of the alkoxide with the aryl halide.[4] The copper catalyst is essential to activate the aryl halide for substitution.
-
Solvent & Temperature: An aprotic, polar solvent like N,N-dimethylformamide (DMF) is used to dissolve the reactants and facilitate the reaction.[4] The reaction requires heating (typically >100 °C) to overcome the activation energy for the substitution on the aromatic ring.[4]
-
Stage 2: Fischer-Speier Esterification to Yield the Final Product
The final step is a classic Fischer-Speier esterification, which is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.
-
Causality of Experimental Choices:
-
Reactants: The precursor acid is reacted with 2,2,2-trifluoroethanol.[5]
-
Catalyst: A strong protic acid, such as concentrated sulfuric acid (H₂SO₄), is used to protonate the carbonyl oxygen of the carboxylic acid.[5][6] This protonation makes the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack by the alcohol.
-
Driving the Equilibrium: Fischer esterification is a reversible process.[7] To drive the reaction towards the product (the ester), a large excess of the alcohol (2,2,2-trifluoroethanol) is often used. This shifts the equilibrium according to Le Châtelier's principle. Alternatively, removal of the water byproduct (e.g., via a Dean-Stark apparatus) can also be employed, though using excess alcohol as both reactant and solvent is common for simplicity.[5][7]
-
Temperature: The reaction is typically heated to reflux to increase the reaction rate.[7]
-
Detailed Experimental Protocols
The following protocols are representative methodologies based on established chemical principles and published procedures for analogous transformations.
Protocol 1: Synthesis of 2,5-Bis(2,2,2-trifluoroethoxy)benzoic Acid
This protocol is adapted from patented procedures for the synthesis of the key acid intermediate.[4]
-
Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add N,N-dimethylformamide (DMF).
-
Base Addition: Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, ~2.5 equivalents) portion-wise to the DMF at 0 °C under a nitrogen atmosphere.
-
Alkoxide Formation: Slowly add anhydrous 2,2,2-trifluoroethanol (~3-4 equivalents) dropwise to the stirred suspension. Allow the mixture to stir at room temperature until hydrogen gas evolution ceases, indicating the complete formation of sodium 2,2,2-trifluoroethoxide.
-
Reactant Addition: Add 5-bromo-2-chlorobenzoic acid (1.0 equivalent) and copper(I) iodide (CuI, ~0.1-0.2 equivalents) to the reaction flask.
-
Reaction: Heat the reaction mixture to 110-120 °C and maintain this temperature for several hours (typically 2-4 hours, monitor by TLC or LC-MS).
-
Work-up:
-
Cool the reaction mixture to room temperature and pour it into a mixture of crushed ice and concentrated hydrochloric acid to neutralize the excess base and protonate the product.
-
The crude product will precipitate. Collect the solid by vacuum filtration and wash thoroughly with water.
-
-
Purification: Recrystallize the crude solid from an ethanol/water mixture to yield pure 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid as a white solid (m.p. 121-125 °C).[8][9]
Protocol 2: Synthesis of 2,2,2-Trifluoroethyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate
This is a generalized Fischer-Speier esterification protocol.
Caption: Workflow for the Fischer-Speier Esterification step.
-
Reaction Setup: In a round-bottomed flask, combine 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid (1.0 equivalent) and a large excess of 2,2,2-trifluoroethanol (e.g., 5-10 equivalents, which can also serve as the solvent).
-
Catalyst Addition: While stirring, carefully and slowly add concentrated sulfuric acid (H₂SO₄, ~0.1 equivalents) to the mixture.
-
Reaction: Attach a reflux condenser and heat the mixture to a gentle reflux for 1-10 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting acid is consumed.[10]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel containing deionized water.
-
Extract the product into an organic solvent such as ethyl acetate or dichloromethane.
-
Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the sulfuric acid and remove any unreacted carboxylic acid), followed by a wash with saturated sodium chloride (brine).
-
-
Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude ester.[10] Further purification can be achieved via column chromatography or distillation if necessary.
Spectroscopic Characterization Profile
While specific spectra for the title compound are proprietary, the expected characteristics based on its structure and data from analogous compounds are described below. These data are critical for confirming the identity and purity of the synthesized material.
-
¹H NMR: The proton NMR spectrum is expected to be relatively simple.
-
Aromatic Protons: Three distinct signals in the aromatic region (~7.0-8.0 ppm) corresponding to the three protons on the benzene ring.
-
Methylene Protons (-OCH₂CF₃): Two quartets around 4.0-4.5 ppm, due to coupling with the adjacent CF₃ groups. A recent study on a similar structure showed these protons in the δ 4.0–4.38 range.[11]
-
Ester Methylene Protons (-COOCH₂CF₃): One quartet, likely further downfield (~4.5-5.0 ppm) due to the deshielding effect of the ester carbonyl group.
-
-
¹³C NMR:
-
Aromatic Carbons: Signals are expected in the 120-150 ppm range.[12] The carbons directly attached to the electron-withdrawing trifluoroethoxy groups will be shifted downfield. Due to the substitution pattern, six distinct aromatic carbon signals are anticipated.
-
Methylene Carbons (-OCH₂CF₃): Quartets will be observed due to C-F coupling.
-
Trifluoromethyl Carbons (-CF₃): Large quartets will be present due to the one-bond C-F coupling.
-
Carbonyl Carbon (C=O): A signal is expected in the 160-170 ppm range.
-
-
Mass Spectrometry (MS):
-
Molecular Ion (M⁺): The electron ionization (EI) mass spectrum should show a molecular ion peak at m/z = 400.
-
Key Fragmentation: A prominent fragmentation pattern for benzoate esters is the loss of the alkoxy group.[13] Therefore, a significant peak at m/z = 317, corresponding to the loss of the ·OCH₂CF₃ radical, is expected, forming a stable acylium ion [C₆H₃(OCH₂CF₃)₂CO]⁺. Further fragmentation of this ion would also be observed.
-
Safety and Handling
A Safety Data Sheet (SDS) for 2,2,2-Trifluoroethyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate should always be consulted before handling.
-
General Precautions: Handle in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
-
Hazards: While a specific hazard classification is not widely published, related fluorinated compounds can be irritants. The reagents used in its synthesis, such as sodium hydride and concentrated sulfuric acid, are highly corrosive and reactive and require specialized handling procedures.
-
Sodium Hydride (NaH): Flammable solid, reacts violently with water to produce flammable hydrogen gas. Must be handled under an inert atmosphere.
-
Sulfuric Acid (H₂SO₄): Causes severe skin burns and eye damage. Handle with extreme care.
-
-
Storage: Store in a tightly sealed container in a cool, dry place, as recommended at 2-8°C.[2]
Conclusion
2,2,2-Trifluoroethyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate (CAS 50778-57-9) is a valuable, highly fluorinated intermediate whose synthesis relies on fundamental and robust organic reactions. The copper-catalyzed formation of its precursor acid followed by a standard Fischer-Speier esterification provides a reliable route to this compound. A thorough understanding of the principles behind each synthetic step, coupled with careful adherence to safety protocols, is essential for its successful preparation and use in research and development, particularly in the field of medicinal chemistry where it serves as a cornerstone for the synthesis of complex pharmaceutical agents like Flecainide.
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Chemistry LibreTexts. (2015). 15.4: Spectral Characteristics of the Benzene Ring. Retrieved from [Link]
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NIH. (n.d.). Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects.... Retrieved from [Link]
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Pharmacy 180. (n.d.). Fragmentation Processes - Structure Determination of Organic Compounds. Retrieved from [Link]
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Chemguide. (n.d.). fragmentation patterns in mass spectra. Retrieved from [Link]
- Google Patents. (n.d.). EP1918280A1 - Process for the preparation of 2,5-bis-(2,2,2-trifluoroethoxy)-N-(2-piperidylmethyl)-benzamide and salts thereof.
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